molecular formula C13H17N3 B3162198 N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine CAS No. 876708-56-4

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine

Cat. No.: B3162198
CAS No.: 876708-56-4
M. Wt: 215.29 g/mol
InChI Key: KUXHUYLLOZWHQU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine is an organic compound with a complex structure that includes a quinoline ring substituted with aminoethyl and dimethyl groups

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with collagen type I and type III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . The nature of these interactions involves changes in the biochemical and biophysical properties of the ECM, such as increased stiffness and brittleness, which are indicative of disrupted collagen organization .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in VSMCs, treatment with this compound results in significant morphological changes in the ECM, as well as biochemical alterations such as increased extractability of collagen type I . These changes can impact cellular processes such as cell adhesion, migration, and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause significant alterations in the ECM by interacting with collagen and other ECM components . These interactions lead to changes in the structural organization of the ECM, which can affect cellular behavior and function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in VSMCs, prolonged exposure to this compound results in increased stiffness and brittleness of the ECM, indicating that the compound’s effects are sustained over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and long-term safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, such as increased stiffness and brittleness of the ECM . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with collagen and other ECM components suggest that it may play a role in the metabolism of structural proteins and other biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound is likely transported and distributed through interactions with transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . These interactions are important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine typically involves multi-step organic reactions. One common method is the alkylation of 2,6-dimethylquinoline with 2-chloroethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-chloroethylamine attacks the quinoline ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality but different structural features.

    N-(2-aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group, used in different applications.

Uniqueness

N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine is unique due to its specific quinoline ring structure and the presence of both aminoethyl and dimethyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-(2,6-dimethylquinolin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-3-4-12-11(7-9)13(15-6-5-14)8-10(2)16-12/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXHUYLLOZWHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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